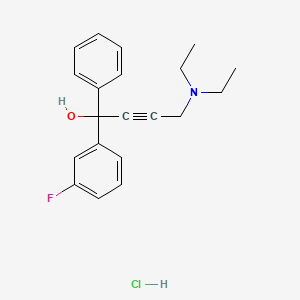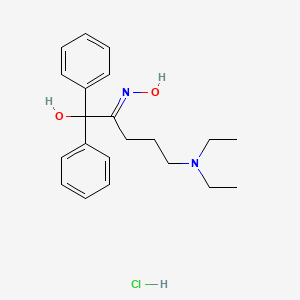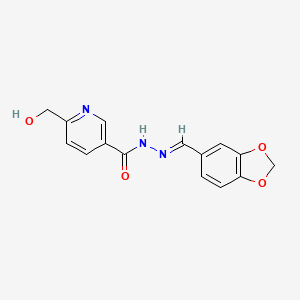![molecular formula C27H28N2O7 B3830823 3-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830823.png)
3-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
Overview
Description
The compound “3-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate” is a complex organic molecule that features a combination of aromatic rings, hydrazine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate” typically involves multiple steps:
Formation of 2,5-dimethylphenoxyacetic acid: This can be achieved by reacting 2,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2,5-dimethylphenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.
Hydrazide Formation: The acyl chloride is reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 3-formylphenyl 3,4,5-trimethoxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the hydrazine moiety.
Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitroso derivatives.
Reduction: Alcohols and amines are common products.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes and receptors.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its hydrazone linkage and aromatic rings are common motifs in drug design, particularly for anti-cancer and anti-inflammatory agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its aromatic and ester functionalities.
Mechanism of Action
The mechanism by which “3-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate” exerts its effects would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, altering their activity. The hydrazone linkage could facilitate interactions with nucleophiles, while the aromatic rings could engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
- 3-[(E)-{2-[(2,5-dimethoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
Uniqueness
The uniqueness of “3-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate” lies in its specific substitution pattern on the aromatic rings and the presence of both hydrazone and ester functionalities. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
[3-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-17-9-10-18(2)22(11-17)35-16-25(30)29-28-15-19-7-6-8-21(12-19)36-27(31)20-13-23(32-3)26(34-5)24(14-20)33-4/h6-15H,16H2,1-5H3,(H,29,30)/b28-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZPYCADAPLJC-RWPZCVJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B3830757.png)
![6-methyl-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B3830772.png)
![2-hydroxy-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B3830773.png)
![2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B3830785.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3830789.png)
![2-(2,5-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3830797.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830815.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B3830829.png)
![2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide](/img/structure/B3830836.png)
![2-(4-iodophenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3830852.png)
![methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate](/img/structure/B3830860.png)

